![molecular formula C7H8O4 B124299 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 146400-14-8](/img/structure/B124299.png)
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, also known as MOHA, is a bicyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. MOHA is a carboxylic acid derivative of norbornanone, which is a bicyclic ketone. The synthesis of MOHA involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone. MOHA has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mechanism Of Action
The mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular processes. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell growth.
Biochemical And Physiological Effects
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, such as antibacterial, antifungal, and antitumor activities. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, such as its high purity and stability. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is also readily available and can be synthesized in large quantities. However, 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, such as its low solubility in water, which can make it difficult to use in biological assays. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives. One direction is the synthesis and evaluation of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives, which can provide insights into their potential therapeutic applications. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can also be used as a template for the synthesis of novel compounds with unique chemical structures and biological activities. Additionally, the development of new synthetic methods for 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid and its derivatives can facilitate their use in scientific research.
Synthesis Methods
The synthesis of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of 2-oxo-3-norbornene carboxylic acid with methyl vinyl ketone in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, which forms a bicyclic intermediate that is subsequently hydrolyzed to form 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. The yield of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
Scientific Research Applications
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research. One of the potential applications of 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is as a building block for the synthesis of novel compounds with biological activity. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be modified to introduce functional groups that can interact with biological targets, such as enzymes and receptors. 6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities.
properties
CAS RN |
146400-14-8 |
|---|---|
Product Name |
6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-4-2-11-6(10)7(3,4)5(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
ROHGIGWSIUKFCD-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
Canonical SMILES |
CC1C2C1(C(=O)OC2)C(=O)O |
synonyms |
3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,6-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



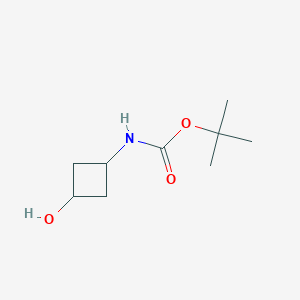
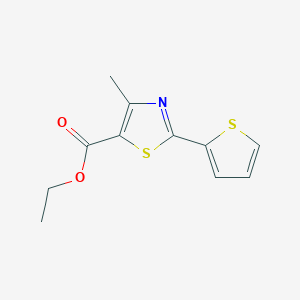
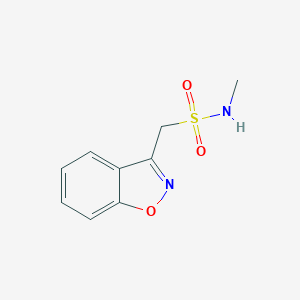
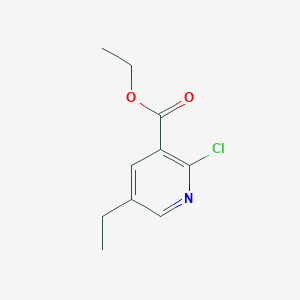
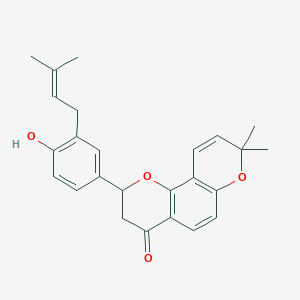
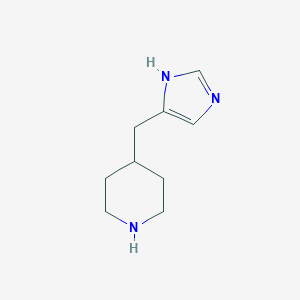
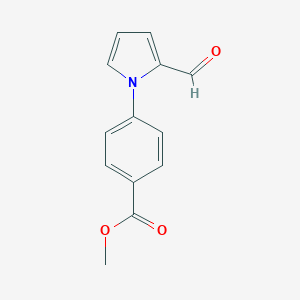
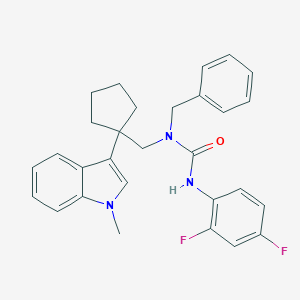
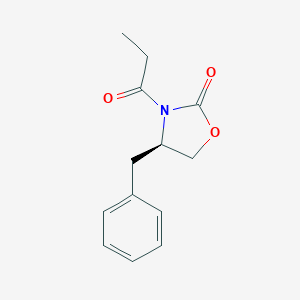
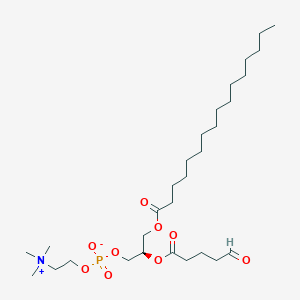
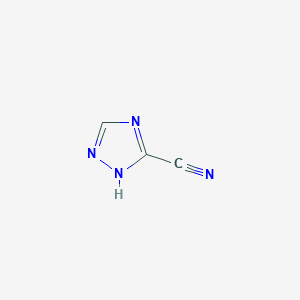
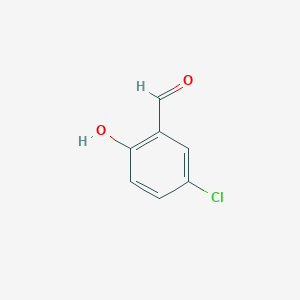
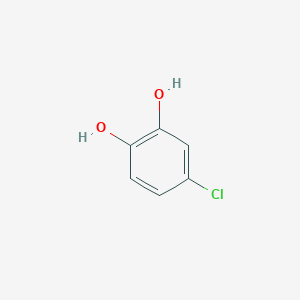
![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)